2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone
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Overview
Description
The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone” is a complex organic molecule. It has a molecular formula of C16H15FN6OS and an average mass of 358.393 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one were synthesized via the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides or reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization of the products .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of a similar compound showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, a similar compound was reported to be a yellow solid with a melting point of 328–330 °C .Scientific Research Applications
Anticancer Activity
Compounds containing a triazole structure have been reported to exhibit broad biological activities, including anticancer . The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors , which are potential anticancer drugs.
Antimicrobial Activity
Triazole compounds have shown significant antimicrobial activity . For example, 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs have demonstrated good activity against S. aureus .
Analgesic and Anti-inflammatory Activity
Triazole compounds have been reported to possess analgesic and anti-inflammatory activities . This suggests that our compound of interest could potentially be used in the development of new analgesic and anti-inflammatory drugs.
Antioxidant Activity
The diverse pharmacological activities of triazolothiadiazine and its derivatives include antioxidant activity . This suggests that our compound of interest could potentially be used in the development of new antioxidant drugs.
Antiviral Activity
Triazole compounds have been reported to possess antiviral activities . This suggests that our compound of interest could potentially be used in the development of new antiviral drugs.
Enzyme Inhibitors
Triazolothiadiazine and its derivatives have been reported to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests that our compound of interest could potentially be used in the development of new enzyme inhibitors.
Antitubercular Agents
Triazolothiadiazine and its derivatives have been reported to possess antitubercular activities . This suggests that our compound of interest could potentially be used in the development of new antitubercular drugs.
USP28 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new USP28 inhibitors , which are potential drugs for exploring the roles of deubiquitinase in cancers.
Future Directions
properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5OS/c19-13-6-8-14(9-7-13)24-17-16(22-23-24)18(21-11-20-17)26-10-15(25)12-4-2-1-3-5-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGPTMATVLTGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone |
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